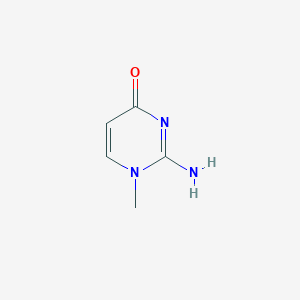

2-Amino-1-methylpyrimidin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-2-4(9)7-5(8)6/h2-3H,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINMLCLBRADCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717376 | |

| Record name | 2-Amino-1-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2080-17-3 | |

| Record name | 2-Amino-1-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-methyl-1,4-dihydropyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dynamic Equilibrium: A Technical Guide to the Tautomerism of Isocytosine Derivatives in Solution

Abstract

Isocytosine and its derivatives are of significant interest in medicinal chemistry and drug development, largely due to their ability to form alternative base pairings and interact with biological targets.[1] Central to their reactivity and biological function is the phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers. This guide provides an in-depth exploration of the tautomeric landscape of isocytosine derivatives in solution. We will delve into the structural characteristics of the predominant tautomers, the key environmental factors that govern their equilibrium, and the state-of-the-art analytical techniques employed for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of isocytosine tautomerism to inform rational drug design and mechanistic studies.

Introduction: The Significance of Tautomerism in Isocytosine Chemistry

Isocytosine, a non-canonical pyrimidine base, presents a fascinating case of prototropic tautomerism, where isomers differ in the location of a proton.[2][3] This seemingly subtle structural variation has profound implications for the molecule's hydrogen bonding capabilities, electronic properties, and ultimately, its biological activity.[2] The ability of isocytosine derivatives to exist as a mixture of tautomers in solution can influence their binding affinity to target proteins, their solubility, and their metabolic stability.[4] A thorough understanding of the tautomeric preferences of these compounds is therefore a critical prerequisite for successful drug discovery and development programs. This guide will provide the foundational knowledge and practical insights necessary to navigate the complexities of isocytosine tautomerism.

The Tautomeric Landscape of Isocytosine

In solution, isocytosine and its derivatives primarily exist in a dynamic equilibrium between several tautomeric forms. The most significant of these are the amino-oxo and amino-hydroxy forms. Computational studies also suggest the existence of a less stable imino-oxo form.[5]

The two major keto tautomers are the N1-protonated form (2-amino-1H-pyrimidin-4-one) and the N3-protonated form (2-amino-3H-pyrimidin-4-one).[6][7] In aqueous solution, these two keto forms are present in nearly equal amounts.[7] Additionally, an amino-hydroxy tautomer can be formed through UV irradiation.[8][9]

The interplay between these forms is a delicate balance, readily influenced by the surrounding environment.

Key Tautomeric Forms

-

Amino-oxo Tautomers: These are generally the most stable forms in solution. They are characterized by a carbonyl group (C=O) at the C4 position and an amino group (-NH2) at the C2 position. The proton can reside on either the N1 or N3 nitrogen atom of the pyrimidine ring, leading to two distinct amino-oxo tautomers.[5][6]

-

Amino-hydroxy Tautomer: This tautomer features a hydroxyl group (-OH) at the C4 position and an amino group at the C2 position. This enol form can be generated photochemically from the amino-oxo tautomer.[9]

-

Imino-oxo Tautomer: This form contains an imino group (=NH) at the C2 position and a carbonyl group at the C4 position. Computational studies suggest this tautomer is less stable in aqueous solution compared to the amino forms.[5]

Caption: Tautomeric equilibria of isocytosine.

Factors Influencing Tautomeric Equilibrium in Solution

The delicate balance between isocytosine tautomers is readily perturbed by several environmental factors. Understanding these influences is paramount for predicting and controlling the tautomeric composition of a given derivative in a specific experimental or physiological setting.

Solvent Effects

The polarity and hydrogen-bonding capacity of the solvent play a crucial role in determining the predominant tautomeric form.[7]

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can engage in hydrogen bonding with both the carbonyl and amino groups of the amino-oxo tautomers, as well as the hydroxyl group of the amino-hydroxy tautomer. In aqueous solution, the two primary amino-oxo tautomers (N1-H and N3-H) exist in an approximate 1:1 ratio.[7]

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can accept hydrogen bonds and will solvate the different tautomers based on their polarity. The more polar tautomer will be favored.

-

Nonpolar Solvents (e.g., diethyl ether): In less polar environments, the equilibrium often shifts to favor one tautomer over the other. For instance, in diethyl ether, the keto-N3H form of isocytosine is the predominant species.[7]

The underlying principle is that the solvent will preferentially stabilize the tautomer with which it can most effectively interact. This differential stabilization shifts the equilibrium towards the more solvated species.

pH of the Solution

The pH of the aqueous solution can significantly impact the tautomeric equilibrium by altering the protonation state of the isocytosine ring.[6] The pKa values for the deprotonation of the tautomers are crucial in determining which species will be present at a given pH.[6] Changes in pH can lead to the formation of anionic or cationic species, each with its own set of potential tautomers. This pH-dependent behavior is critical in biological systems where pH gradients exist.[10]

Temperature

Temperature can also influence the tautomeric equilibrium.[7] According to van't Hoff's equation, a change in temperature will shift the equilibrium in the direction of the endothermic reaction. For isocytosine in aqueous solution, an increase in temperature has been observed to favor the keto-N1H tautomer over the keto-N3H tautomer.[7]

Substituent Effects

The electronic nature of substituents on the isocytosine ring can have a profound effect on the relative stability of the tautomers.[2]

-

Electron-donating groups can stabilize the 1,2-I tautomer when positioned at the 5-position of the isocytosine ring.[2][3]

-

Electron-withdrawing groups at the 5-position tend to destabilize the 1,2-I tautomer.[2]

These substituent effects are a key consideration in the design of isocytosine derivatives with specific tautomeric preferences for targeted biological applications.

Analytical Techniques for Studying Tautomerism

A multi-pronged analytical approach is often necessary to accurately characterize the tautomeric composition of isocytosine derivatives in solution. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the quantitative analysis of tautomeric equilibria in solution.[11][12] Both ¹H and ¹³C NMR can provide distinct signals for each tautomer, allowing for their direct observation and quantification.

Experimental Protocol: ¹H NMR for Tautomer Ratio Determination

-

Sample Preparation: Dissolve a precisely weighed amount of the isocytosine derivative in the deuterated solvent of choice (e.g., D₂O, DMSO-d₆, CDCl₃) to a known concentration.

-

NMR Acquisition:

-

Record a high-resolution ¹H NMR spectrum at a constant, controlled temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the protons of interest) to allow for complete relaxation of the nuclei between scans. This is critical for accurate integration of the signals.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) using appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without significantly distorting the lineshape.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.

-

The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.

-

Causality Behind Experimental Choices:

-

Deuterated Solvents: Used to avoid a large solvent signal that would obscure the signals of the analyte.

-

Constant Temperature: Tautomeric equilibria can be temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

-

Sufficient Relaxation Delay: Failure to allow for complete relaxation will result in inaccurate signal integrations, particularly for nuclei with long T₁ relaxation times, leading to an incorrect determination of the tautomer ratio.

Caption: Experimental workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a complementary technique that can provide qualitative and, in some cases, quantitative information about tautomeric equilibria.[13] The different tautomers of isocytosine possess distinct electronic structures and will therefore exhibit different absorption maxima (λmax).[14]

Experimental Protocol: UV-Vis for Tautomer Analysis

-

Sample Preparation: Prepare a series of solutions of the isocytosine derivative in the solvent of interest at a known concentration. The solvent must be transparent in the wavelength range of interest.

-

UV-Vis Acquisition:

-

Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

Use a matched pair of quartz cuvettes, with the pure solvent serving as the reference.

-

-

Data Analysis:

-

Identify the λmax for each tautomer. This may require deconvolution of overlapping spectral bands.

-

By applying the Beer-Lambert law (A = εbc), if the molar absorptivities (ε) of the individual tautomers are known or can be determined under conditions where one tautomer predominates, the concentration of each tautomer can be calculated.

-

The equilibrium constant can then be determined from the ratio of the calculated concentrations.

-

Causality Behind Experimental Choices:

-

Spectroscopic Grade Solvents: To minimize interference from impurities that may absorb in the UV-Vis region.

-

Matched Cuvettes: To ensure that any absorption or reflection from the cuvettes themselves is canceled out.

-

Knowledge of Molar Absorptivities: This is often the limiting factor for quantitative analysis by UV-Vis, as it can be challenging to isolate a pure tautomer to determine its ε value.

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[2][3] These methods can provide valuable insights into the relative energies and geometries of the different tautomers, helping to rationalize experimental observations.

Computational Workflow: DFT for Tautomer Stability Prediction

-

Structure Generation: Build the 3D structures of all plausible tautomers of the isocytosine derivative.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase and in the presence of a solvent model (e.g., Polarizable Continuum Model - PCM). A suitable level of theory, such as B3LYP with a 6-31+G(d,p) basis set, is commonly used.[15]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.

-

Relative Energy Determination: The relative stability of the tautomers is determined by comparing their Gibbs free energies in the chosen solvent.

Causality Behind Computational Choices:

-

Solvent Model: Implicit solvent models like PCM are crucial for mimicking the solution-phase environment and obtaining results that are comparable to experimental data.

-

Frequency Calculation: This step is essential to ensure that the optimized structure is a stable species and not a transition state.

-

Gibbs Free Energy: Using Gibbs free energy, which includes electronic energy, ZPVE, and thermal corrections, provides a more accurate prediction of the relative stability of tautomers at a given temperature compared to using electronic energies alone.

Quantitative Data Summary

The following table summarizes representative data on the tautomeric equilibrium of isocytosine in different environments.

| Tautomer System | Solvent | Technique | Predominant Tautomer(s) | Tautomer Ratio (approx.) | Reference |

| Isocytosine | Water | Spectroscopic | N1-H and N3-H keto forms | 1:1 | [7] |

| Isocytosine | Ethanol | Spectroscopic | N3-H keto form | N3-H > N1-H | [7] |

| Isocytosine | Diethyl Ether | Spectroscopic | N3-H keto form | N3-H > N1-H | [7] |

| Isocytosine | Gas Phase | Computational | N3-H keto form | N3-H > N1-H | [7] |

Conclusion and Future Perspectives

The tautomerism of isocytosine derivatives is a multifaceted phenomenon with significant implications for their application in drug discovery and chemical biology. A comprehensive understanding of the factors that govern the tautomeric equilibrium is essential for the rational design of molecules with desired properties. The synergistic application of high-resolution NMR spectroscopy, UV-Vis spectrophotometry, and computational chemistry provides a powerful toolkit for the detailed characterization of these dynamic systems.

Future research in this area will likely focus on the development of more accurate predictive models for tautomer ratios, particularly for complex derivatives in diverse solvent environments. Furthermore, time-resolved spectroscopic techniques could provide deeper insights into the kinetics of tautomer interconversion. As our understanding of the intricate interplay between tautomerism and biological activity continues to grow, so too will our ability to harness this fundamental chemical principle for the creation of novel and effective therapeutics.

References

-

Complex formation of isocytosine tautomers with PdII and PtII. PubMed, (2004). [Link]

-

Complex Formation of Isocytosine Tautomers with PdII and PtII. American Chemical Society, (2004). [Link]

-

Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate, (2025). [Link]

-

Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves. PMC, (2013). [Link]

-

Tautomers of 2-pyrimidinamine and of isocytosine.... ResearchGate. [Link]

-

Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves. Semantic Scholar, (2022). [Link]

-

Tautomerism of Guanine Analogues. PMC, (2020). [Link]

-

Tautomerism of Guanine Analogues. MDPI, (2020). [Link]

-

Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. Faraday Discussions (RSC Publishing), (2018). [Link]

-

Tautomerism of uracil, cytosine, isocytosine, and some of their thio‐derivatives. Wiley Online Library. [Link]

-

Tautomerism in cytosine and 3-methylcytosine. A thermodynamic and kinetic study. Journal of the American Chemical Society. [Link]

-

Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science (RSC Publishing), (2021). [Link]

-

TAUTOMERS OF CYTOSINE AND THEIR EXCITED ELECTRONIC STATES: A MATRIX ISOLATION SPECTROSCOPIC AND QUANTUM CHEMICAL STUDY. Knowledge Bank. [Link]

-

Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]

-

Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC. [Link]

-

On the nature of the triple hydrogen bond in the cytosine-guanine base pair and its role in the tautomerism. IOPscience. [Link]

-

Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. PMC. [Link]

-

Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo. PubMed, (2015). [Link]

-

Phototautomerism of Isocytosine in a Water Medium: Theoretical and Experimental Study. ResearchGate, (2025). [Link]

-

Comparison of computed and experimental UV spectra of cytosine. On the... ResearchGate. [Link]

-

Ionic and Tautomeric Composition of Cytosine in Aqueous Solution: Resonance and Non-Resonance Raman Spectroscopy Study. ACS Publications, (2013). [Link]

-

Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine. ACS Publications, (2017). [Link]

-

Impact of pH on Tautomerization in Alkaloids. Patsnap Eureka. [Link]

-

Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, (2016). [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar, (2006). [Link]

-

A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Modified Nucleosides in Biochemistry, Biotechnology and Medicine. Wiley. [Link]

-

DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review*. Asian Journal of Physics. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate, (2025). [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC, (2022). [Link]

-

CYTOSINE. Ataman Kimya. [Link]

-

5-Fluorocytosine/Isocytosine Monohydrate. The First Example of Isomorphic and Isostructural Co-Crystal of Pyrimidine Nucleobases. MDPI, (2020). [Link]

-

A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. MDPI, (2019). [Link]

-

Are you considering tautomerism, ionization and chirality when identifying new hits?. Pharmacelera, (2018). [Link]

-

Comparative study of the relaxation mechanisms of the excited states of cytosine and isocytosine. PubMed, (2012). [Link]

Sources

- 1. CAS 108-53-2: isocytosine | CymitQuimica [cymitquimica.com]

- 2. Tautomerism of Guanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Impact of pH on Tautomerization in Alkaloids [eureka.patsnap.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Biological Significance of Isocytosine Nucleobase Analogs: A Technical Guide

Executive Summary

Isocytosine (iC), a structural isomer of the canonical nucleobase cytosine, represents a cornerstone in two distinct but critical fields of modern biotechnology: synthetic biology and medicinal chemistry . Unlike cytosine, which pairs with guanine via a specific hydrogen-bonding topology, isocytosine presents an altered donor/acceptor pattern that allows it to pair specifically with isoguanine (iG). This orthogonality forms the basis of the Artificially Expanded Genetic Information System (AEGIS) .

Simultaneously, the isocytosine scaffold (2-aminopyrimidin-4-one) serves as a privileged pharmacophore in drug discovery. Its structural homology to the adenine ring of ATP allows it to function as a potent ATP-competitive inhibitor in kinase drug development, while its purine-mimetic properties make it a key scaffold for adenosine receptor antagonists.

This guide analyzes the mechanistic underpinnings of iC analogs, detailing their role in expanding the genetic alphabet and their utility in structure-based drug design (SBDD).

Part 1: Structural Fundamentals & Tautomeric Equilibrium

The biological utility of isocytosine is dictated by its hydrogen-bonding capability, which is strictly controlled by its tautomeric state.

The Hydrogen Bonding Topology

In the canonical Watson-Crick (WC) system:

-

Cytosine (C): Hydrogen bond pattern is DAA (Donor-Acceptor-Acceptor).

-

Guanine (G): Hydrogen bond pattern is ADD (Acceptor-Donor-Donor).

Isocytosine inverts this logic. In its dominant keto-amino tautomer, iC presents an AAD pattern. This necessitates a partner with a DDA pattern, which is satisfied by Isoguanine (iG).

The Tautomerism Challenge

A critical insight for researchers working with iC analogs is the thermodynamic instability of the specificity-determining tautomer.

-

The Problem: Isoguanine (the partner of iC) undergoes keto-enol tautomerization.[1] The enol form of iG presents a hydrogen-bonding face identical to Guanine, leading it to mispair with Thymine (T) rather than Isocytosine.

-

The Solution: To stabilize the AEGIS system, researchers often utilize 5-methyl-isocytosine or specific hydrophobic modifications to shift the equilibrium and sterically enforce the correct pairing.

Visualization: Orthogonal Pairing Logic

The following diagram illustrates the hydrogen bonding orthogonality between the Natural Base Pair (G-C) and the Unnatural Base Pair (iG-iC), highlighting the tautomeric risk.

Figure 1: Comparison of H-bond topologies. Note the risk of iG(enol) mispairing with Thymine, a critical consideration in PCR fidelity.

Part 2: Medicinal Chemistry Applications[2][3][4][5]

While synthetic biology utilizes the H-bonding specificity of iC, medicinal chemistry exploits its scaffold geometry.

Kinase Inhibition (ATP Mimicry)

The isocytosine core (2-aminopyrimidin-4-one) is an isostere of the adenine ring found in ATP.

-

Mechanism: The N1 and 2-amino groups of isocytosine form critical hydrogen bonds with the "hinge region" of the kinase catalytic domain (Glu/Leu backbone residues).

-

Selectivity Vectors: Unlike adenine, the C5 and C6 positions of isocytosine face the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper residue). Modifying these positions allows for high selectivity between kinase families (e.g., CDK vs. JAK).

Adenosine Receptor Antagonists

Isocytosine derivatives function as potent antagonists for A2A adenosine receptors , a key target for Parkinson's disease (e.g., to reduce dyskinesia).

-

SAR Insight: N-trisubstituted isocytosine derivatives have shown nanomolar affinity. The "tail" attached to the N1 position often dictates the subtype selectivity (A1 vs A2A).

Visualization: Drug Discovery Pipeline

This workflow demonstrates how an isocytosine "Hit" is optimized into a "Lead" compound.

Figure 2: Hit-to-Lead optimization flow for Isocytosine kinase inhibitors, focusing on C5/N1 vectors.

Part 3: Experimental Protocols

Synthesis of Isocytosine Analogs (Guanidine Condensation)

This is the most robust method for generating 2-amino-4-pyrimidinone (isocytosine) scaffolds.

Reagents:

-

Substituted Guanidine (carbonate or hydrochloride salt).

- -keto ester (e.g., ethyl acetoacetate derivatives).

-

Base: Sodium ethoxide (NaOEt) or Sodium hydride (NaH).

-

Solvent: Ethanol (EtOH) or DMF.

Protocol:

-

Preparation: Dissolve 1.0 eq of Guanidine HCl in anhydrous EtOH.

-

Activation: Add 1.1 eq of NaOEt. Stir for 15 min at RT to free the guanidine base. Filter off NaCl precipitate if necessary.

-

Condensation: Add 1.0 eq of the

-keto ester dropwise. -

Reflux: Heat the mixture to reflux (

C) for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). -

Workup: Cool to RT. Acidify with acetic acid to pH ~6 to precipitate the product.

-

Purification: Filter the solid. Recrystallize from EtOH/Water.

Why this works: The guanidine performs a nucleophilic attack on the ketone carbonyl, followed by cyclization onto the ester. This is a self-validating reaction; if the product does not precipitate upon acidification, the cyclization likely failed or the enolate formed a side product.

Biological Validation: Thermal Shift Assay (TSA)

To verify that your synthesized isocytosine analog binds to the target kinase.

Protocol:

-

Mix: 2

L of Recombinant Kinase domain (1 -

Buffer: Make up to 20

L with HEPES buffer (pH 7.5). -

Run: Use a qPCR machine. Ramp temperature from 25

C to 95 -

Analysis: Calculate the Melting Temperature (

). -

Result: A

C compared to DMSO control indicates significant binding (stabilization).

Part 4: Quantitative Data Summary

The following table summarizes the comparative properties of Isocytosine vs. Cytosine in biological contexts.

| Feature | Cytosine (Natural) | Isocytosine (Unnatural) | Significance |

| H-Bond Pattern | DAA (Donor-Acceptor-Acceptor) | AAD (Acceptor-Acceptor-Donor) | Basis of AEGIS orthogonality. |

| Pairing Partner | Guanine (G) | Isoguanine (iG) | Enables 6-letter genetic alphabet. |

| pK_a (N3) | ~4.5 | ~4.0 | Affects protonation state in active sites. |

| Major Tautomer | Amino-oxo | Amino-oxo (but labile) | Tautomeric instability is the main engineering challenge. |

| Kinase Affinity | Low (non-specific) | High (ATP mimic) | Privileged scaffold for CDK/JAK inhibitors. |

References

-

Benner, S. A., et al. (2019). "Hachimoji DNA and RNA: A genetic system with eight building blocks." Science. Link

-

Switzer, C., Moroney, S. E., & Benner, S. A. (1989). "Enzymatic incorporation of a new base pair into DNA and RNA." Journal of the American Chemical Society. Link

-

Hollenstein, M. (2012). "Synthesis of deoxynucleoside triphosphates that include proline, urea, or sulfonamide linkages." Chemistry – A European Journal. Link

-

Legraverend, M., & Grierson, D. S. (2006). "The 2-aminopyrimidine-4-one ring system: A privileged scaffold for kinase inhibitors." Bioorganic & Medicinal Chemistry. Link

-

Gao, Y., et al. (2023). "Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction." Organic Letters. Link

Sources

Thermodynamic Stability & Tautomeric Equilibria of Isocytosine: A Technical Guide

The following technical guide provides an in-depth analysis of the thermodynamic stability of isocytosine tautomers, structured for researchers in structural biology and drug development.

Executive Summary

Isocytosine (2-aminopyrimidin-4(3H)-one) represents a critical scaffold in the development of non-natural genetic alphabets (specifically the isoC-isoG base pair) and peptide nucleic acids (PNA). Its utility, however, is governed by a delicate tautomeric equilibrium. Unlike canonical DNA bases where the keto-amine form is overwhelmingly dominant, isocytosine exhibits a high sensitivity to environmental factors—phase, solvent polarity, and temperature—which can shift the equilibrium between its N1-H keto , N3-H keto , and enol forms. This guide dissects the thermodynamic landscape of these tautomers, providing actionable protocols for their characterization and stabilization in drug discovery workflows.

Part 1: The Structural Landscape of Isocytosine

Isocytosine exists in a prototropic equilibrium involving three primary tautomers. Defining these structures is the prerequisite for any thermodynamic analysis.

| Tautomer Name | Structure Description | IUPAC Designation | Dominant Phase |

| Keto-N3 (I) | Carbonyl at C4, Proton at N3, Amine at C2 | 2-amino-3H-pyrimidin-4-one | Solution (Polar) / DNA Duplex |

| Keto-N1 (II) | Carbonyl at C4, Proton at N1, Amine at C2 | 2-amino-1H-pyrimidin-4-one | Solid State (Co-crystal) |

| Enol (III) | Hydroxyl at C4, Aromatic Ring, Amine at C2 | 2-aminopyrimidin-4-ol | Gas Phase / Non-polar Solvents |

Mechanistic Tautomerization Pathway

The transition between these forms involves proton transfer mediated by solvent bridges or intramolecular shifts.

Figure 1: Tautomeric equilibrium pathways. The N3 and N1 keto forms interconvert via solvent mediation, while the Enol form becomes accessible in low-dielectric environments.

Part 2: Thermodynamic Stability Analysis

The relative stability of isocytosine tautomers is not intrinsic but environmentally coupled. The following data synthesizes results from high-level ab initio calculations (MP2/aug-cc-pVDZ) and experimental observations (IR/UV Matrix Isolation).

Comparative Energy Landscape

Values represent relative Gibbs Free Energy (

| Phase | Dominant Form | Mechanism of Stabilization | |||

| Gas Phase | Enol / Keto-N3 | 0.0 (Co-existent) | +1.5 to +2.5 | 0.0 to +0.5 | Aromaticity drives enol stability; lack of dipole solvation penalizes charge-separated keto forms. |

| Non-Polar (CHCl | Mixed | 0.0 | +1.2 | +0.8 | Weak dielectric allows significant enol population (~30%). |

| Polar (Water) | Keto-N3 | 0.0 (Global Min) | +0.5 to +1.0 | +6.0 to +8.0 | High dielectric constant ( |

| Solid State | Dimer (N1:N3) | N/A | N/A | N/A | Intermolecular H-bonding forms a stable 1:1 complex of N1-H and N3-H tautomers. |

The "Solid-State Anomaly"

In the crystalline state, isocytosine does not adopt a single tautomer. Instead, it forms a highly stable 1:1 hydrogen-bonded dimer consisting of one N1-H molecule and one N3-H molecule.

-

Implication: When dissolving solid isocytosine for drug screening, the initial population is a 1:1 mixture that must relax to the solvent-defined equilibrium (predominantly N3-H in water).

Part 3: Experimental & Computational Methodologies[1]

To rigorously define the tautomeric state of an isocytosine derivative in your pipeline, use the following self-validating workflow.

Computational Protocol (DFT/MP2)

Do not rely on standard force fields (e.g., MMFF), which often fail to capture tautomeric subtleties.

-

Geometry Optimization: B3LYP/6-311++G(d,p) in gas phase.

-

Solvent Correction: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) for water and octanol.

-

Validation: Calculate NMR chemical shifts (GIAO method) for the optimized structures and compare with experimental

N-NMR.

Experimental Protocol: Variable Temperature (VT) NMR

This protocol determines the equilibrium constant (

Materials:

-

Isocytosine derivative (10 mM).

-

Solvent: DMSO-d6 (mimics polar biological pocket) or CDCl3 (mimics hydrophobic pocket).

-

Instrument: 500 MHz NMR.

Workflow:

-

Assignment: Acquire

--

N3-H Keto signature:

~160-170 ppm (shielded relative to pyridine-like). -

Enol signature:

~200+ ppm (deshielded pyridine-like nitrogen).

-

-

VT Acquisition: Record

spectra from 280 K to 340 K in 10 K increments. -

Quantification: Integrate distinct signals (e.g., H5/H6 protons often shift distinctively between tautomers).

-

Analysis: Plot

vs-

Slope =

-

Intercept =

-

Figure 2: Integrated computational and experimental workflow for tautomer assignment.

Part 4: Implications for Drug Discovery & Synthetic Biology

The isoC-isoG Base Pair (The "Third Base Pair")

In synthetic biology, isocytosine (isoC) is paired with isoguanine (isoG) to expand the genetic alphabet. The fidelity of this system relies entirely on thermodynamic stability.

-

The Mechanism: The Keto-N3 form of isoC presents a Hydrogen-Bond Donor-Donor-Acceptor (DDA) pattern. This is complementary to the Acceptor-Acceptor-Donor (AAD) pattern of Keto-isoG .

-

The Failure Mode: If isoC tautomerizes to the Enol form, or if isoG tautomerizes to its enol form, the H-bonding pattern is disrupted. Specifically, the enol form of isoG is complementary to Thymine, leading to AT mutations.

-

Stabilization Strategy: 5-methyl substitution (5-Me-isoC) is often used. The electron-donating methyl group at C5 increases the electron density of the ring, subtly influencing the pKa and stabilizing the Keto-N3 form in the duplex environment.

Figure 3: The Watson-Crick-like pairing of isoC and isoG. Specificity depends on isoC maintaining the N3-H Keto tautomer.

Metal Complexation

In metallodrug design (e.g., Platinum or Palladium anticancer agents), isocytosine acts as a ligand.

-

Binding Preference: Despite the N1-H/N3-H equilibrium, Pt(II) and Pd(II) show a distinct kinetic and thermodynamic preference for binding the N3 site (or N1 if N3 is blocked/protonated, but usually displacing the proton).[1]

-

Implication: When modeling docking interactions, ensure the ligand is defined in the Keto-N3 state, but allow for deprotonation upon metal coordination.

References

-

Tautomerism of Isocytosine in Solution and Solid State Source: MDPI (Molecules) Title: Tautomerism of Guanine Analogues and Isocytosine URL:[Link]

-

Gas Phase Stability & Microwave Spectroscopy Source: Angewandte Chemie Title: All Five Forms of Cytosine Revealed in the Gas Phase (Analogous study for reference) URL:[Link]

-

isoC-isoG Base Pairing & Polymerase Recognition Source: Nucleic Acids Research Title: Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine URL:[Link]

-

Metal Complexation of Isocytosine Source: Journal of Inorganic Biochemistry / PubMed Title: Complex formation of isocytosine tautomers with PdII and PtII URL:[Link]

-

Computational Analysis of Tautomer Energies Source: Journal of Physical Chemistry A Title: Tautomerism of Cytosine and Isocytosine: A B3LYP Study URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: 1-Methylisocytosine as a Novel Ligand for Next-Generation Pt(II) Anticancer Complexes

Introduction: The Rationale for Isomeric Ligand Design

The clinical success of cisplatin and its analogues is undeniable, yet their efficacy is often hampered by severe side effects and the development of cellular resistance.[1][2] A primary mechanism of cisplatin's action is the formation of covalent adducts with DNA, predominantly 1,2-intrastrand cross-links at adjacent guanine bases.[3][4] Resistance can emerge from enhanced DNA repair mechanisms, drug efflux, or detoxification pathways that recognize and neutralize the drug before it reaches its target.[5][6]

This has spurred the development of novel platinum complexes with distinct structural and electronic properties designed to overcome these resistance mechanisms.[7][8] One promising strategy is the modification of the non-leaving group ligands to alter the complex's steric profile, hydrogen-bonding capabilities, and ultimately, its mode of interaction with DNA.

1-Methylisocytosine (1-MeIsoC) presents a compelling case for ligand innovation. As an isomer of the naturally occurring 1-methylcytosine, it offers a unique arrangement of hydrogen bond donors and acceptors. This subtle isomeric difference can lead to distinct coordination chemistry with Pt(II) and potentially form DNA adducts that are poorly recognized by cellular repair machinery, thus restoring activity in cisplatin-resistant cell lines.[9] Isocytosine exists in an equilibrium of tautomers, and metal coordination can selectively stabilize one form, influencing the geometry and reactivity of the final complex.[9][10] This guide provides detailed protocols for the synthesis, characterization, and biological evaluation of Pt(II) complexes featuring the 1-methylisocytosine ligand.

Synthesis Protocol: cis-[Pt(NH₃)₂(1-MeIsoC)Cl]Cl

This protocol details the synthesis of a representative mononuclear Pt(II) complex, adapting established methods for platinum-nucleobase chemistry. The procedure involves the initial synthesis of the aquated cisplatin precursor, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, followed by ligand substitution with 1-methylisocytosine.

Materials and Reagents

-

Cisplatin (cis-[Pt(NH₃)₂Cl₂])

-

Silver nitrate (AgNO₃)

-

1-Methylisocytosine (1-MeIsoC)

-

Deionized water (18 MΩ·cm)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether, anhydrous

-

0.22 µm syringe filters

-

Standard laboratory glassware, magnetic stirrer, and heating plate

Causality Note: The synthesis begins with the aquation of cisplatin. The chloride ligands in cisplatin are relatively inert, but reacting it with AgNO₃ precipitates AgCl, forcing the chlorides to be replaced by labile water molecules.[11] This highly reactive diaqua species is the key intermediate for introducing the 1-methylisocytosine ligand. The entire process should be conducted in the dark to prevent photo-activated side reactions.

Step-by-Step Synthesis Procedure

-

Preparation of the Diaqua Precursor:

-

In a round-bottom flask wrapped in aluminum foil, dissolve cisplatin (1.0 mmol) in 20 mL of deionized water.

-

Add solid silver nitrate (1.95 mmol, 0.975 equiv. per Cl⁻) to the cisplatin suspension.

-

Stir the mixture vigorously at room temperature in complete darkness for 24 hours.

-

The formation of a white precipitate (AgCl) will be observed.

-

Remove the AgCl precipitate by filtration through a 0.22 µm syringe filter. The resulting clear solution contains the active diaqua species, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, and is used immediately in the next step.

-

-

Ligand Substitution with 1-Methylisocytosine:

-

Dissolve 1-methylisocytosine (1.0 mmol) in 10 mL of DMF.

-

Add the 1-MeIsoC solution dropwise to the freshly prepared diaqua platinum solution while stirring.

-

Allow the reaction to stir in the dark at 37 °C for 48 hours. The slightly elevated temperature facilitates ligand exchange.

-

Monitor the reaction progress by taking small aliquots for ¹⁹⁵Pt NMR, if available. A shift in the ¹⁹⁵Pt resonance will indicate the formation of a new platinum species.[12]

-

-

Isolation and Purification:

-

Reduce the reaction volume to approximately 5 mL under reduced pressure.

-

Add 50 mL of cold, anhydrous diethyl ether to the concentrated solution to precipitate the product.

-

Collect the resulting pale yellow solid by vacuum filtration.

-

Wash the solid twice with 10 mL of diethyl ether and dry under vacuum.

-

The final product is cis-[Pt(NH₃)₂(1-MeIsoC)Cl]Cl. The presence of one chloride as a counter-ion and one as a ligand is a common outcome in such syntheses.

-

Characterization Workflow

Confirming the identity and purity of the synthesized complex is critical. A multi-technique approach is required for unambiguous characterization.

Caption: Workflow for synthesis and characterization.

Expected Analytical Data

The following table summarizes the expected data for the successful synthesis of cis-[Pt(NH₃)₂(1-MeIsoC)Cl]Cl.

| Technique | Expected Result / Observation | Rationale and Interpretation |

| ¹H NMR | Resonances for NH₃ protons, 1-MeIsoC methyl protons, and aromatic protons. | Confirms the presence of both ammine and 1-MeIsoC ligands. |

| ¹⁹⁵Pt NMR | A single resonance in the region characteristic of Pt(II) with N₃Cl coordination. | Highly sensitive to the coordination sphere of the platinum center.[13] |

| ESI-MS | A parent ion peak corresponding to the cation [Pt(NH₃)₂(1-MeIsoC)Cl]⁺. | Confirms the molecular weight of the complex cation. |

| FT-IR | Bands corresponding to N-H stretching (ammine), C=O stretching (isocytosine), and Pt-N vibrations. | Provides information on the functional groups present and confirms coordination. |

| Elemental Analysis | Experimental %C, %H, %N values within ±0.4% of the calculated values. | Validates the empirical formula and purity of the bulk sample. |

Application Protocol: In Vitro Cytotoxicity Evaluation

The primary application of these complexes is as potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and determining the cytotoxic potency (IC₅₀ value) of a compound.

Materials and Reagents

-

Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

-

Cisplatin-resistant cell line (e.g., A549/DDP) for cross-resistance studies

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

96-well cell culture plates

-

Multichannel pipette, incubator (37 °C, 5% CO₂)

Step-by-Step Assay Procedure

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in complete medium.

-

Seed 5,000 cells per well in a 96-well plate (100 µL volume).

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a 1 mM stock solution of the Pt-1-MeIsoC complex and cisplatin (as a positive control) in DMSO.

-

Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay and Data Acquisition:

-

Add 10 µL of MTT reagent to each well.

-

Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot cell viability versus drug concentration (on a log scale) and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Proposed Mechanism of Action

Like cisplatin, Pt(II)-1-MeIsoC complexes are expected to act as prodrugs.[11] They enter the cell, where the lower intracellular chloride concentration facilitates the hydrolysis of the chloride ligand, forming a reactive aqua species. This aquated complex then targets DNA.

The key mechanistic divergence arises from the 1-MeIsoC ligand. Its unique steric and hydrogen-bonding pattern is hypothesized to direct the complex to form different types of DNA adducts compared to cisplatin.[9] These could include adducts at different sequences or adducts with a distinct local conformation. Such "unconventional" adducts may be less efficiently recognized and repaired by the Nucleotide Excision Repair (NER) pathway, which is a major contributor to cisplatin resistance.[11]

Caption: Proposed mechanism of action for Pt(II)-1-MeIsoC complexes.

References

-

The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in Pharmacology. Available at: [Link]

-

Mechanisms of Cisplatin Resistance: DNA Repair and Cellular Implications. Nova Science Publishers. Available at: [Link]

-

A novel trinuclear platinum complex overcomes cisplatin resistance in an osteosarcoma cell system. Molecular Pharmacology. Available at: [Link]

-

Synthesis and structures of novel 1-methylcytosinato-bridged (ethylenediamine)platinum(ii) and platinum(iii) dinuclear complexes. Dalton Transactions. Available at: [Link]

-

Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. Cancers (Basel). Available at: [Link]

-

Synthesis and structures of novel 1-methylcytosinato-bridged (ethylenediamine)platinum(II) and platinum(III) dinuclear complexes. PubMed. Available at: [Link]

-

1-Methylcytosine and cytidine complexes of platinum(II) stabilized by trimethylphosphine. Synthesis and characterization. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy. International Journal of Molecular Sciences. Available at: [Link]

-

Isocytosine as a hydrogen-bonding partner and as a ligand in metal complexes. Organic & Biomolecular Chemistry. Available at: [Link]

-

Role of the ancillary ligands on the stabilization of the imino-oxo tautomer of 1-methylcytosine in Pt(II) complexes. Dalton Transactions. Available at: [Link]

-

Platinum(0)-η 2 -1,2-(E)ditosylethene Complexes Bearing Phosphine, Isocyanide and N-Heterocyclic Carbene Ligands: Synthesis and Cytotoxicity towards Ovarian and Breast Cancer Cells. Molecules. Available at: [Link]

-

Discovery of Cisplatin Binding to Thymine and Cytosine on a Single-Stranded Oligodeoxynucleotide by High Resolution FT-ICR Mass Spectrometry. International Journal of Molecular Sciences. Available at: [Link]

-

Synthesis and Characterisation of Fluorescent Novel Pt(II) Cyclometallated Complexes with Anticancer Activity. Molecules. Available at: [Link]

-

Complex formation of isocytosine tautomers with PdII and PtII. Inorganic Chemistry. Available at: [Link]

-

Some platinum(II) complexes designed to both associate within the grooves of DNA and form nucleotide adducts: cisplatin-distamycin. ResearchGate. Available at: [Link]

-

Platinum Complexes as Anticancer Agents. ResearchGate. Available at: [Link]

-

Aspects of Platinum Binding to DNA. Chemistry LibreTexts. Available at: [Link]

-

DNA Conformational Changes Induced by Its Interaction with Binuclear Platinum Complexes in Solution Indicate the Molecular Mechanism of Platinum Binding. International Journal of Molecular Sciences. Available at: [Link]

-

Advancements in the Use of Platinum Complexes as Anticancer Agents. Bentham Science. Available at: [Link]

-

Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance. Chemical Society Reviews. Available at: [Link]

-

Impacts of amino acid-linked platinum(II) complexes on DNA structure. JBIC Journal of Biological Inorganic Chemistry. Available at: [Link]

-

Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules. Available at: [Link]

-

Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity. Frontiers in Chemistry. Available at: [Link]

-

Stabilization of an elusive tautomer by metal coordination. IUCrJ. Available at: [Link]

-

THE SYNTHESIS AND CHARACTERIZATION OF NOVEL PLATINUM(II) COMPLEXES CONTAINING BULKY AROMATIC GROUPS. Mount Allison University. Available at: [Link]

-

Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. MDPI. Available at: [Link]

-

Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Bio. Bioinorganic Chemistry and Applications. Available at: [Link]

-

Synthesis and characterization of Pt(II) and Pd(II) complexes with planar aromatic oximes. MDPI. Available at: [Link]

-

Pt(II) Complexes with a Novel Pincer N^C^N Ligand: Synthesis, Characterization, and Photophysics. Molecules. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. mta.scholaris.ca [mta.scholaris.ca]

- 3. Discovery of Cisplatin Binding to Thymine and Cytosine on a Single-Stranded Oligodeoxynucleotide by High Resolution FT-ICR Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impacts of amino acid-linked platinum(II) complexes on DNA structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. A novel trinuclear platinum complex overcomes cisplatin resistance in an osteosarcoma cell system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isocytosine as a hydrogen-bonding partner and as a ligand in metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. novapublishers.com [novapublishers.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

fabricating supramolecular assemblies with 1-MeIC hydrogen bonds

Application Note: Precision Fabrication of Supramolecular Assemblies via 1-MeIC Hydrogen Bonding Motifs

Executive Summary

This guide details the fabrication of supramolecular architectures utilizing 1-methylimidazole-2-carboxylic acid (1-MeIC) as a primary building block. Unlike unsubstituted imidazoles, 1-MeIC possesses a "blocked" N1 position, forcing directional hydrogen bonding solely through the N3 acceptor and the C2-carboxyl donor. This unique structural constraint facilitates the formation of robust, linear head-to-tail (H-to-T) supramolecular polymers and discrete cyclic dimers, depending on solvent polarity and protonation state. This document provides validated protocols for monomer synthesis, assembly fabrication, and structural characterization.

Theoretical Foundation: The 1-MeIC Synthon

The 1-MeIC molecule operates as a heterocomplementary supramolecular synthon. Its assembly logic is governed by the competition between neutral hydrogen bonding and zwitterionic electrostatic interactions.

-

Neutral Motif (

): In non-polar solvents (e.g., -

Zwitterionic Motif (

): In the solid state or polar protic media, proton transfer often occurs, creating imidazolium-carboxylate ion pairs that assemble via charge-assisted hydrogen bonds (CAHB), which are significantly stronger (

Mechanism of Directionality

The methylation at the N1 position is the critical design feature.[1] It eliminates the N1-H donor capability, preventing the formation of disordered 3D networks common in imidazole assemblies. This forces the system into a 1D linear or cyclic topology.[1]

Material Preparation: Synthesis of 1-MeIC Monomer

Note: Commercial 1-MeIC is often impure or hydrated. For high-fidelity supramolecular assembly, in-house synthesis and rigorous drying are required.

Protocol A: Lithiation-Carboxylation Route

Objective: Synthesize anhydrous 1-MeIC (CAS: 20485-43-2) with >99% purity.

Reagents:

-

1-Methylimidazole (ReagentPlus, 99%)[1]

-

-Butyllithium (

-

Dry THF (Tetrahydrofuran)[1]

-

Dry

gas (sublimed from dry ice)[1]

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 250 mL Schlenk flask under Argon flow. Add 50 mL anhydrous THF and 1-methylimidazole (10 mmol).

-

Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add

-BuLi (11 mmol) dropwise over 20 minutes.-

Causality: Low temperature prevents ring opening or polymerization of the lithiated intermediate.

-

-

Carboxylation: Stir for 1 hour at -78°C. Cannulate excess dry

gas into the solution for 30 minutes. The solution will turn from yellow to colorless/white suspension.[1] -

Quenching: Allow to warm to Room Temperature (RT). Quench with 10 mL MeOH.

-

Isolation: Evaporate volatiles. Redissolve residue in minimal water. Adjust pH to 3.5 (isoelectric point) using 1M HCl to precipitate the zwitterion.[1]

-

Purification: Recrystallize from hot ethanol. Dry in a vacuum oven at 60°C over

for 24 hours.

Fabrication Protocols: Supramolecular Assembly

We define two assembly pathways: Thermodynamic Equilibration (Method I) for single crystals and Kinetic Trapping (Method II) for gel/film formation.[1]

Method I: Solvent-Switch Crystallization (Thermodynamic)

Target: High-order crystalline assemblies (1D Chains).[1]

-

Solubilization: Dissolve 100 mg of 1-MeIC in 5 mL of hot DMSO (dimethyl sulfoxide).

-

Note: DMSO disrupts H-bonds, ensuring monomeric dispersion.

-

-

Filtration: Pass through a 0.2

PTFE filter to remove nucleation seeds. -

Anti-solvent Diffusion: Place the DMSO solution in a small vial. Place this vial inside a larger jar containing 20 mL of Acetone or Diethyl Ether (Anti-solvent). Cap the large jar tightly.

-

Assembly: Allow vapor diffusion for 72 hours at 20°C.

Method II: Evaporation-Induced Self-Assembly (EISA)

Target: Supramolecular films/coatings.[1]

-

Precursor Solution: Prepare a 10 mM solution of 1-MeIC in Methanol/Water (9:1 v/v).

-

Substrate Prep: Plasma clean silicon or glass substrates.

-

Deposition: Drop-cast 50

onto the substrate. -

Controlled Evaporation: Place in a humidity chamber (Relative Humidity 60%) at 25°C.

-

Critical Control: Fast evaporation yields amorphous aggregates. Slow evaporation (high humidity) allows the "zipping" of the H-bond domains.[1]

-

Visualization of Workflows

Figure 1: Synthesis and Assembly Logic Flow

Caption: Workflow for converting raw 1-methylimidazole into organized supramolecular polymers via lithiation and controlled assembly.

Characterization & Validation

To validate the formation of the specific 1-MeIC H-bond motif, use the following multi-modal approach.

Table 1: Diagnostic Spectroscopic Signatures

| Technique | Parameter | Monomer (Dilute DMSO) | Assembly (Solid/Conc.)[1] | Interpretation |

| ~7.2 ppm | > 8.5 ppm | Downfield shift indicates strong H-bonding at the adjacent N3.[1] | ||

| FT-IR | ~1720 | ~1640 | Red shift confirms participation of | |

| XRD | N/A | ~3.4 Å ( | Indicates vertical stacking of the planar H-bonded sheets. |

Protocol: NMR Titration ( Determination)

-

Prepare a stock solution of 1-MeIC (100 mM) in

(if soluble) or -

Perform serial dilutions down to 0.1 mM.

-

Monitor the shift of the C4-H and C5-H imidazole protons.

-

Validation: A sigmoid curve of Chemical Shift (

) vs. Concentration (

Figure 2: The 1-MeIC Hydrogen Bonding Motif

Caption: Schematic of the directional "Head-to-Tail" interaction between the carboxyl donor of Monomer A and the N3 acceptor of Monomer B.

Troubleshooting & Optimization

-

Issue: Product remains an oil or amorphous solid.

-

Cause: Hygroscopicity. 1-MeIC is prone to absorbing water, which competes with intermolecular H-bonds.

-

Solution: Dry all solvents over molecular sieves (3Å).[1] Perform final drying of the monomer at 80°C under high vacuum (<0.1 mbar).

-

-

Issue: NMR shows broad, undefined peaks.

References

-

Goddard, R., et al. (2018). "Imidazole-2-carboxylic acid: A zwitterionic building block for supramolecular networks." CrystEngComm.

-

MacDonald, J. C., & Whitesides, G. M. (1994). "Solid-state structures of hydrogen-bonded tapes based on cyclic secondary diamides." Chemical Reviews.

-

Al-Sayah, M. A., & Branda, N. R. (2002). "Hydrogen-bonded self-assembly of imidazole derivatives." Organic Letters. [1]

-

BenchChem. (2025).[1][2] "Technical Guide to the Synthesis of 1-Methylimidazole Derivatives." BenchChem Protocols.

-

ChemBook. (2023).[1] "1-Methylimidazole-2-carboxylic acid Properties and Synthesis." ChemicalBook Database.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in Isocytosine Methylation Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in isocytosine methylation. This guide is designed to provide in-depth, practical solutions to common challenges in controlling the regioselectivity of this critical reaction. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can significantly improve the yield and purity of your desired N1- or N3-methylated isocytosine derivatives.

Introduction: The Challenge of Regioselective Isocytosine Methylation

Isocytosine, a structural isomer of cytosine, possesses two potentially reactive nitrogen atoms within its pyrimidine ring: N1 and N3. During methylation reactions, the incoming methyl group can attach to either of these positions, leading to a mixture of N1-methylisocytosine and N3-methylisocytosine isomers. The lack of inherent selectivity often results in difficult-to-separate product mixtures, reducing the overall yield of the desired isomer and complicating downstream applications in drug discovery and nucleic acid chemistry.

Controlling the regioselectivity of this reaction is therefore a paramount objective for chemists in this field. This guide will explore the key factors influencing the site of methylation and provide actionable strategies to direct the reaction towards the desired outcome.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during isocytosine methylation experiments.

Q1: Why am I getting a mixture of N1 and N3 methylated products?

The formation of a product mixture is a common outcome due to the similar nucleophilicity of the N1 and N3 positions on the isocytosine ring. The final product ratio is highly dependent on a delicate balance of factors including the choice of solvent, base, alkylating agent, and reaction temperature.[1][2][3] Without careful optimization of these parameters, a lack of regioselectivity is expected.

Q2: How can I favor N1 methylation over N3 methylation?

To selectively achieve N1 methylation, the strategy generally involves sterically hindering the N3 position or modulating the electronic environment of the ring. One effective approach is the use of a bulky protecting group on the exocyclic amine (N2). This group can physically block the approach of the methylating agent to the adjacent N3 position. Additionally, the choice of a less polar, aprotic solvent can favor N1 alkylation.

Q3: What are the best conditions for achieving selective N3 methylation?

Selective N3 methylation often relies on exploiting the greater thermodynamic stability of the N3-methylated product under certain conditions.[4] Running the reaction at a higher temperature can sometimes favor the formation of the thermodynamically more stable N3 isomer. Furthermore, in some solvent systems, the N3 position may be more accessible or possess slightly higher nucleophilicity. Computational studies have explored the mechanistic details of N3 methylation, which can provide insights for reaction design.[5]

Q4: My reaction is not going to completion. What could be the issue?

Incomplete conversion can be due to several factors:

-

Insufficient base: The base may not be strong enough to fully deprotonate the isocytosine, or an insufficient molar equivalent is being used.

-

Poor solubility: Isocytosine or its salt may have limited solubility in the chosen solvent, hindering the reaction.

-

Inactive methylating agent: The methylating agent may have degraded due to improper storage or handling.

-

Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

Q5: How can I accurately determine the ratio of N1 to N3 isomers in my product mixture?

Several analytical techniques can be employed to distinguish and quantify the isomeric products:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the N1 and N3 isomers due to the different chemical environments of the protons and carbons in the two molecules.

-

High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method with a suitable column and mobile phase can separate the two isomers, allowing for their quantification based on peak area.

-

Mass Spectrometry (MS): While MS alone cannot typically distinguish between isomers, it can be coupled with a separation technique like HPLC (LC-MS) to confirm the mass of the separated products.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during isocytosine methylation.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Regioselectivity (Mixture of N1 and N3 isomers) | Reaction conditions favor both kinetic and thermodynamic products. | 1. For N1-selectivity: Use a bulky protecting group on the N2-amine. Employ a strong, non-nucleophilic base like LDA or LiHMDS at low temperatures in an aprotic solvent (e.g., THF).[2] 2. For N3-selectivity: Explore higher reaction temperatures to favor the thermodynamic product. Screen different polar aprotic solvents (e.g., DMF, DMSO). |

| Low Overall Yield | Incomplete reaction, degradation of starting material or product, or difficult purification. | 1. Ensure complete deprotonation by using a stronger base or a slight excess. 2. Check the purity and reactivity of the methylating agent. 3. Optimize the reaction temperature and time. 4. Consider a different solvent to improve solubility. 5. Develop an optimized purification protocol (e.g., column chromatography with a specific eluent system, recrystallization). |

| Formation of Multiple Byproducts | Over-methylation (e.g., at the exocyclic amine), or side reactions with the solvent or base. | 1. Use a stoichiometric amount of the methylating agent. 2. Protect the exocyclic amine if it is also reacting. 3. Choose a non-reactive solvent and base. |

| Difficulty in Removing Protecting Groups | The chosen protecting group is too stable under the desired deprotection conditions. | 1. Consult literature for standard deprotection protocols for the specific protecting group used.[6] 2. If standard methods fail, consider a more labile protecting group for future syntheses. |

| Inconsistent Results Between Batches | Variability in reagent quality, reaction setup, or workup procedure. | 1. Use reagents from the same lot number if possible. 2. Ensure accurate measurement of all reagents and solvents. 3. Maintain consistent reaction times, temperatures, and stirring rates. 4. Standardize the workup and purification procedures. |

Experimental Protocols

The following are detailed, step-by-step methodologies for achieving regioselective isocytosine methylation.

Protocol 1: Selective N1-Methylation using a Benzoyl Protecting Group

This protocol utilizes a benzoyl group to protect the exocyclic amine, sterically hindering the N3 position and directing methylation to the N1 position.

Step 1: Protection of Isocytosine

-

Suspend isocytosine (1 equivalent) in anhydrous pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N2-benzoyl-isocytosine by column chromatography or recrystallization.

Step 2: N1-Methylation

-

Dissolve N2-benzoyl-isocytosine (1 equivalent) in anhydrous DMF.

-

Add a base such as potassium carbonate (1.5 equivalents).

-

Add methyl iodide (1.2 equivalents) and stir the reaction at room temperature for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the N2-benzoyl-N1-methylisocytosine.

Step 3: Deprotection

-

Dissolve the purified N2-benzoyl-N1-methylisocytosine in methanol.

-

Add a solution of sodium methoxide in methanol (e.g., 25 wt%).

-

Stir at room temperature for 4-6 hours.

-

Neutralize the reaction with an acidic resin or by adding acetic acid.

-

Filter and concentrate the solution to obtain N1-methylisocytosine.

Protocol 2: Selective N3-Methylation under Thermodynamic Control

This protocol aims to favor the formation of the more stable N3-methylated isomer by using specific reaction conditions.

Step 1: Direct Methylation

-

Suspend isocytosine (1 equivalent) in a high-boiling polar aprotic solvent such as DMF or DMSO.

-

Add a base like sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equivalents).

-

Heat the reaction to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction for the formation of the N3-isomer, which should be the major product.

-

Cool the reaction mixture, quench carefully with water, and extract the products.

-

Separate the N1 and N3 isomers by column chromatography. The N3 isomer is typically more polar.

Visualizing Reaction Control

The following diagrams illustrate the key concepts for controlling regioselectivity in isocytosine methylation.

Caption: Strategies for directing regioselective isocytosine methylation.

This workflow diagram illustrates the two primary strategies for achieving regioselective methylation of isocytosine. The top path shows the N1-selective route, which involves protecting the N2-amino group to sterically hinder the N3 position. The bottom path depicts the N3-selective route, which often relies on thermodynamic control under more forcing reaction conditions.

Caption: A logical flowchart for troubleshooting isocytosine methylation reactions.

This flowchart provides a systematic approach to diagnosing and resolving common issues in isocytosine methylation. By sequentially evaluating regioselectivity, yield, and byproduct formation, researchers can efficiently identify the root cause of the problem and implement targeted solutions.

By carefully considering the principles and protocols outlined in this guide, researchers can significantly enhance their ability to control the regioselectivity of isocytosine methylation reactions, leading to more efficient and successful synthetic outcomes.

References

-

Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Master Organic Chemistry. [Link]

-

Protecting group. Wikipedia. [Link]

-

Structure determination of DNA methylation lesions N1-meA and N3-meC in duplex DNA using a cross-linked protein-DNA system. PubMed. [Link]

-

Computational Insights in DNA Methylation: Catalytic and Mechanistic Elucidations for Forming 3-Methyl Cytosine. ResearchGate. [Link]

-

Regioselectivity. Taylor & Francis. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Structure determination of DNA methylation lesions N1-meA and N3-meC in duplex DNA using a cross-linked protein-DNA system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

optimizing purification of hydrophilic pyrimidine derivatives

Technical Support Center: Hydrophilic Pyrimidine Purification Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Specialist

Mission Statement

Welcome to the advanced support hub for nucleoside and pyrimidine chemistry. You are likely here because your hydrophilic pyrimidine derivative elutes in the void volume on C18, co-elutes with salts, or exhibits severe peak tailing.

This guide abandons generic advice. We focus on the specific physicochemical paradox of purifying molecules that are highly soluble in water (the strong solvent) but require organic environments for retention.

Module 1: Retention Strategy (The "Void Volume" Issue)

User Issue: "My pyrimidine derivative (LogP < -1.0) elutes at T0 (void volume) on my standard C18 prep column."

Technical Diagnosis: Standard C18 retention relies on the hydrophobic effect (entropy-driven expulsion of water). Hydrophilic pyrimidines lack the non-polar surface area to drive this interaction. Increasing water content in the mobile phase only accelerates elution because water is the "weak" solvent in Reverse Phase (RP), but your molecule prefers it over the stationary phase.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) You must invert the system. In HILIC, the stationary phase is polar (Amide, Diol, or Bare Silica), and the mobile phase is high-organic (typically Acetonitrile).[1]

-

The Mechanism: HILIC creates a stagnant, water-enriched layer on the surface of the stationary phase. Your polar pyrimidine partitions into this aqueous layer.

-

The Inversion:

-

Weak Solvent: Acetonitrile (High % increases retention).

-

Strong Solvent: Water (High % decreases retention).[2]

-

HILIC Method Development Decision Tree

Figure 1: Decision matrix for selecting stationary phase and buffer conditions based on pyrimidine functionalization.

Module 2: The Solubility Paradox (Sample Loading)

User Issue: "My sample precipitates when I inject it, or I see split peaks."

Technical Diagnosis: This is the most common failure mode in HILIC.

-

Your sample dissolves well in Water (Strong Solvent).[2]

-

Your column is equilibrated in 95% Acetonitrile (Weak Solvent).

-

Injecting a water-dissolved sample into high ACN causes "solvent mismatch." The pyrimidine travels faster than the mobile phase initially, causing band broadening or precipitation at the column head.

Troubleshooting Protocol: The "At-Column" Dilution

| Parameter | Recommendation |

| Diluent | 50:50 ACN:Water (compromise) or DMSO (if compatible). |

| Injection Vol | Keep extremely low (0.5% of column volume) if dissolved in 100% water. |

| Co-Solvent | If sample crashes in ACN, add 10-20% DMF or DMSO to the sample vial, then dilute with ACN. |

Module 3: Peak Shape & Tailing

User Issue: "My peaks look like shark fins (severe tailing)."

Technical Diagnosis: Pyrimidines often contain basic nitrogens (e.g., N3 on cytosine). These interact with residual silanols (Si-OH) on the silica surface via ion-exchange, causing tailing.

The Solution: Buffer Selection You must maintain a minimum ionic strength to mask these silanols. Pure water/ACN gradients will fail.

Optimized Mobile Phase System:

-

Mobile Phase A: 95% Acetonitrile / 5% Water / 10 mM Ammonium Acetate (pH 5.8).

-

Mobile Phase B: 50% Acetonitrile / 50% Water / 10 mM Ammonium Acetate (pH 5.8).

-

Note: We put buffer in both phases to maintain constant ionic strength (10mM) throughout the gradient. This prevents baseline drift in MS and maintains peak symmetry.

-

Module 4: Work-up & Desalting (The "Salt Trap")

User Issue: "I purified my compound using HILIC with buffers, but now I have a pile of salt after lyophilization. How do I desalt a hydrophilic compound?"

Technical Diagnosis: You cannot use a C18 Sep-Pak to desalt because your compound won't stick to it (the original problem). You cannot use dialysis for small molecules (<1 kDa).

Protocol: Solid Phase Extraction (SPE) via Ion Exchange If your pyrimidine has a basic nitrogen (e.g., amino group), use a Strong Cation Exchange (SCX) cartridge.

Step-by-Step Desalting Protocol:

-

Cartridge Selection: Use a polymer-based SCX cartridge (e.g., Oasis MCX or PoraPak Rxn CX).

-

Conditioning: Flush with Methanol, then Water.

-

Loading: Acidify your fraction (pH < 3) to ensure the pyrimidine is positively charged. Load onto the cartridge.

-

Mechanism:[3] The pyrimidine binds to the sulfonate groups on the resin. The buffer salts (Ammonium Acetate) wash through.

-

-

Washing: Wash with 100% Water (removes buffer salts). Wash with 100% Methanol (removes hydrophobic impurities).

-

Elution: Elute with 5% Ammonium Hydroxide in Methanol.

-

Mechanism:[3] The base neutralizes the pyrimidine, breaking the ionic bond.

-

-

Finishing: Evaporate the Methanol/NH3. You are left with the free base of your pyrimidine.

Desalting Workflow Visualization